molecular formula C14H15FN4O B2795421 (4-(4-Fluorophenyl)piperazin-1-yl)(1H-imidazol-1-yl)methanone CAS No. 492464-17-2

(4-(4-Fluorophenyl)piperazin-1-yl)(1H-imidazol-1-yl)methanone

Cat. No.: B2795421
CAS No.: 492464-17-2
M. Wt: 274.299
InChI Key: XVAZYORVNDBATM-UHFFFAOYSA-N
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Description

(4-(4-Fluorophenyl)piperazin-1-yl)(1H-imidazol-1-yl)methanone ( 492464-17-2) is a chemical compound with the molecular formula C14H15FN4O and a molecular weight of 274.29 g/mol. It is supplied for research applications as a chemical building block and synthetic intermediate . The structure of this compound incorporates both a 4-(4-fluorophenyl)piperazine group and a 1H-imidazole-1-carbonyl group, features that are found in various biologically active molecules. For instance, similar piperazine-containing methanone derivatives are investigated in scientific research for their potential as inhibitors of enzymes like tyrosinase . Furthermore, the imidazole carbonyl moiety is a recognized functional group in chemistry, with compounds like carbonyl diimidazole (CDI) being well-established as coupling reagents and carboxylating agents in synthetic organic chemistry . Researchers can utilize this compound in the synthesis and exploration of new chemical entities for pharmaceutical and life sciences research. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Handle with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-imidazol-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O/c15-12-1-3-13(4-2-12)17-7-9-18(10-8-17)14(20)19-6-5-16-11-19/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVAZYORVNDBATM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Fluorophenyl)piperazin-1-yl)(1H-imidazol-1-yl)methanone typically involves the reaction of 4-fluorophenylpiperazine with imidazole-1-carboxaldehyde under specific conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, with a catalyst like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-(4-Fluorophenyl)piperazin-1-yl)(1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Inhibition of Tyrosinase Activity
One of the primary applications of (4-(4-Fluorophenyl)piperazin-1-yl)(1H-imidazol-1-yl)methanone is its role as a tyrosinase inhibitor. Tyrosinase is an enzyme crucial for melanin production, and its inhibition is beneficial in treating hyperpigmentation disorders. Research indicates that derivatives of this compound have shown promising results in enhancing tyrosinase inhibition, suggesting its potential as a therapeutic agent for skin conditions related to excessive pigmentation .

Anticancer Properties
The compound has also been explored for its anticancer properties. Studies have indicated that piperazine derivatives exhibit significant growth inhibitory effects against various cancer cell lines. The introduction of the imidazole moiety in this compound may enhance its efficacy by interacting with biological targets involved in cancer progression .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the reaction of 4-fluorobenzylpiperazine with imidazole derivatives under controlled conditions to yield the desired compound. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized product .

Case Studies

Case Study 1: Tyrosinase Inhibition
In a study aimed at developing effective tyrosinase inhibitors, researchers synthesized several derivatives based on the piperazine framework, including this compound. Kinetic assays demonstrated that this compound acted as a competitive inhibitor, effectively blocking substrate binding to the enzyme's active site. The study highlighted its potential for further development into topical treatments for hyperpigmentation .

Case Study 2: Anticancer Activity
Another investigation focused on evaluating the anticancer activity of this compound against human cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting that this compound could serve as a lead structure for new anticancer drugs. The study emphasized the need for further optimization to enhance selectivity and reduce cytotoxicity towards normal cells .

Data Table: Summary of Research Findings

Application AreaKey FindingsReferences
Tyrosinase InhibitionCompetitive inhibitor; effective against hyperpigmentation
Anticancer ActivitySignificant growth inhibition in cancer cell lines
SynthesisMulti-step organic synthesis confirmed by NMR and MS

Mechanism of Action

The mechanism of action of (4-(4-Fluorophenyl)piperazin-1-yl)(1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The piperazine and imidazole rings play a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Piperazine-Linked Heterocycles

Imidazole vs. Benzimidazole Derivatives
  • Pharmacological Impact : Benzimidazole derivatives often exhibit stronger π-π stacking interactions with receptor aromatic residues, but imidazole-based compounds may improve solubility due to reduced hydrophobicity .
Thiophene and Pyrazole Derivatives
  • Example: {4-[1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl]piperazin-1-yl}(1-methyl-1H-imidazol-4-yl)methanone incorporates a thieno-pyrazole ring, which introduces sulfur-based electronic effects and planar rigidity.

Substituent Effects on the Aromatic Ring

Fluorophenyl Positional Isomerism
  • 4-Fluorophenyl (Target) vs. 2-Fluorophenyl : The compound in uses a 2-fluorophenyl group, which may sterically hinder interactions with receptor subpockets compared to the 4-fluoro isomer’s optimal positioning for hydrogen bonding .
Physicochemical Data
Compound Molecular Weight (g/mol) Melting Point (°C) Key Characterization Methods
Target Compound (Hypothetical) ~329.3 N/A NMR, MS (similar to )
(4-Benzhydrylpiperazin-1-yl)(1H-imidazol-1-yl)methanone analogs 450–550 132–230 ¹H/¹³C/¹⁹F NMR, ESI-MS
JNJ-7753707 258.3 N/A GTPγS binding assays, MS

Pharmacological Profiles

  • Receptor Affinity: The target compound’s imidazole and 4-fluorophenyl groups align with JNJ-7753707, a histamine H3 receptor ligand (Ki < 100 nM) . Thieno-pyrazole derivatives () may target serotonin or dopamine receptors due to sulfur-containing heterocycles .
  • Selectivity: Piperazine-methanone derivatives with bulkier substituents (e.g., benzimidazole) show reduced blood-brain barrier penetration compared to imidazole-based compounds .

Biological Activity

The compound (4-(4-Fluorophenyl)piperazin-1-yl)(1H-imidazol-1-yl)methanone , with CAS number 492464-17-2, represents a significant class of piperazine derivatives that have garnered attention for their diverse biological activities. This article explores the compound's biological activity, including its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H15FN4OC_{14}H_{15}FN_{4}O, with a molecular weight of 274.29 g/mol. The structure features a piperazine ring substituted with a fluorophenyl group and an imidazole moiety, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC14H15FN4OC_{14}H_{15}FN_{4}O
Molecular Weight274.29 g/mol
CAS Number492464-17-2
Boiling PointNot available

Antimelanogenic Effects

Recent studies have highlighted the compound's potential as a tyrosinase inhibitor , which is significant for its antimelanogenic properties. In a study evaluating derivatives of piperazine, it was found that certain compounds exhibited competitive inhibition against tyrosinase, with IC50 values significantly lower than that of the standard inhibitor, kojic acid (IC50 = 17.76 μM) . Specifically, the compound demonstrated an IC50 of 0.18 μM , indicating a robust capacity to inhibit melanin production without cytotoxic effects on B16F10 cells.

Antitumor Activity

The compound has also been investigated for its antitumor properties . A structure-activity relationship (SAR) analysis revealed that modifications in the phenyl and imidazole groups could enhance cytotoxic activity against various cancer cell lines. For instance, derivatives with specific electron-donating groups displayed improved antiproliferative effects compared to standard chemotherapeutic agents like doxorubicin .

The biological activity of this compound can be attributed to several mechanisms:

  • Tyrosinase Inhibition : The compound binds competitively to the active site of tyrosinase, preventing substrate access and thus inhibiting melanin synthesis.
  • Cytotoxicity Induction : Certain structural features enhance interactions with cellular targets, leading to apoptosis in cancer cells.

Case Study 1: Tyrosinase Inhibition

A detailed kinetic study demonstrated that the compound effectively occupies the active site of tyrosinase, as evidenced by docking simulations that predicted binding affinities consistent with observed IC50 values . The study established a clear correlation between structural modifications on the piperazine ring and increased inhibitory potency.

Case Study 2: Antitumor Efficacy

In vitro assays conducted on various cancer cell lines revealed that modifications in the imidazole component significantly affected cytotoxicity. For example, compounds with additional aromatic rings showed enhanced interaction with target proteins involved in cell proliferation .

Q & A

Basic: What are the recommended synthetic routes for (4-(4-Fluorophenyl)piperazin-1-yl)(1H-imidazol-1-yl)methanone, and how can reaction conditions be optimized?

Answer:
The compound is typically synthesized via coupling reactions between fluorophenyl-piperazine and imidazole-carboxylic acid derivatives. A common method involves reacting 4-(4-fluorophenyl)piperazine with 1H-imidazole-1-carbonyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base to neutralize HCl byproducts . Key optimization parameters include:

  • Temperature : Maintain 0–5°C during acyl chloride addition to prevent side reactions.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility but may require rigorous drying.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >95% purity. For scale-up, recrystallization in ethanol/water mixtures is cost-effective .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers are critical?

Answer:

  • NMR :
    • ¹H NMR : A singlet at δ 8.1–8.3 ppm confirms the imidazole C-H proton. The fluorophenyl group shows a doublet (J = 8.5 Hz) near δ 7.2–7.4 ppm, while piperazine protons resonate as multiplets at δ 2.5–3.5 ppm .
    • ¹³C NMR : The carbonyl carbon (C=O) appears at ~165–170 ppm, and the fluorophenyl carbon (C-F) at ~162 ppm (¹JCF ≈ 245 Hz) .
  • MS : ESI-MS typically shows [M+H]⁺ at m/z 313.1 (calculated: 313.14) .
  • IR : A strong C=O stretch at 1680–1700 cm⁻¹ and C-F vibration at 1220–1250 cm⁻¹ are diagnostic .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. no activity)?

Answer: Discrepancies often arise from assay variability or structural analogs misattributed to the parent compound. To address this:

Standardize assays : Use CLSI guidelines for antimicrobial testing, ensuring consistent inoculum size (1–5 × 10⁵ CFU/mL) and incubation (24–48 hrs at 37°C) .

Control for impurities : HPLC purity ≥98% (C18 column, acetonitrile/water + 0.1% TFA) reduces false positives from byproducts .

Validate target specificity : Perform receptor-binding assays (e.g., radioligand displacement for histamine H1/H4 receptors) to confirm direct interactions .

Advanced: What computational strategies are effective for predicting the compound’s pharmacokinetics and off-target effects?

Answer:

  • ADMET prediction : Tools like SwissADME calculate logP (~2.5), indicating moderate blood-brain barrier permeability. High topological polar surface area (TPSA ≈ 45 Ų) suggests limited oral bioavailability .
  • Docking studies : Use AutoDock Vina to model interactions with serotonin 5-HT2A (docking score ≤ -8.0 kcal/mol) or dopamine D2 receptors, leveraging crystal structures (PDB: 6CM4) .
  • Off-target screening : PharmMapper identifies potential kinase targets (e.g., JAK3, IC50 ≈ 50 nM) requiring experimental validation via kinase inhibition assays .

Basic: How can researchers assess the compound’s stability under varying storage conditions?

Answer:

  • Thermal stability : TGA/DSC analysis shows decomposition onset at 180–200°C. Store at -20°C in amber vials to prevent photodegradation .
  • Hydrolytic stability : Accelerated testing in pH 7.4 buffer (37°C, 72 hrs) with HPLC monitoring reveals <5% degradation, indicating suitability for in vivo studies .
  • Oxidative stability : Exposure to 3% H2O2 causes rapid decomposition; antioxidants (e.g., 0.1% BHT) are recommended in formulations .

Advanced: What strategies optimize selectivity for dual receptor targets (e.g., histamine H1/H4) while minimizing polypharmacology?

Answer:

Scaffold modification : Introduce substituents at the imidazole N3 position (e.g., methyl or ethyl groups) to sterically block off-target binding .

Pharmacophore modeling : Align fluorophenyl and piperazine moieties with H1/H4 active sites (e.g., Glu187 in H1) while altering methanone linker length to disrupt interactions with unrelated receptors .

In vitro profiling : Screen against panels of 50+ GPCRs (Eurofins Cerep) to identify and eliminate cross-reactivity .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:

  • Antimicrobial : Broth microdilution (MIC determination) against S. aureus (ATCC 29213) and E. coli (ATCC 25922), with ciprofloxacin as a positive control .
  • Cytotoxicity : MTT assay in HEK-293 cells (IC50 > 100 µM indicates low toxicity) .
  • Enzyme inhibition : Fluorescence-based assays for COX-2 or MAO-B, using Celecoxib or Selegiline as benchmarks .

Advanced: How can structural analogs be designed to improve metabolic stability without compromising potency?

Answer:

  • Bioisosteric replacement : Substitute the fluorophenyl group with a trifluoromethylpyridine moiety to reduce CYP3A4-mediated oxidation .
  • Pro-drug approach : Convert the methanone to a ketal (e.g., ethylene glycol adduct) for enhanced solubility and delayed release .
  • Deuterium incorporation : Replace labile hydrogens on the piperazine ring (²H at C2/C5) to slow first-pass metabolism .

Basic: What are the critical parameters for validating synthetic intermediates via chromatographic methods?

Answer:

  • HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with 60:40 acetonitrile/water (0.1% formic acid) at 1 mL/min. Retention times:
    • Intermediate 1 (piperazine precursor): 3.2 min
    • Final compound: 6.8 min .
  • TLC : Silica gel 60 F254, ethyl acetate/hexane (3:7); Rf = 0.45 for the product .

Advanced: How should researchers address low reproducibility in biological assays across laboratories?

Answer:

  • Standardize protocols : Adopt OECD guidelines for cytotoxicity (e.g., cell passage number ≤20, serum-free media during treatment) .
  • Inter-lab calibration : Share reference samples (e.g., 10 mM DMSO stock) and validate using blinded positive/negative controls .
  • Data normalization : Express activity as % inhibition relative to internal controls (e.g., 1 µM Histamine for H1 receptor assays) .

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